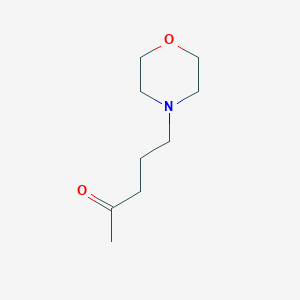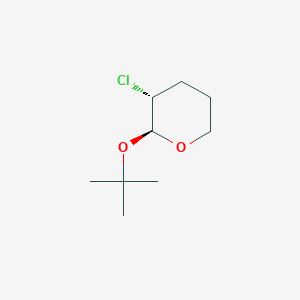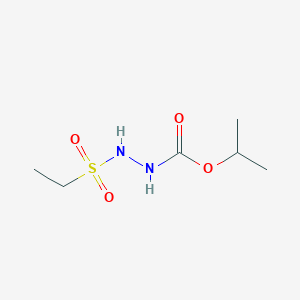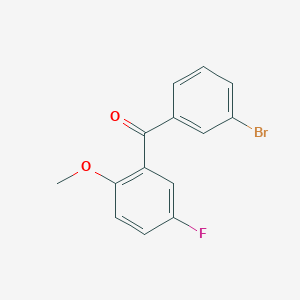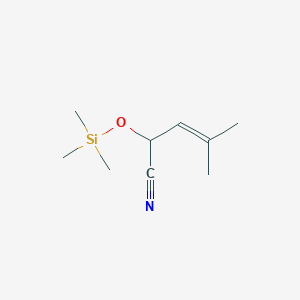
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- is an organic compound characterized by the presence of a nitrile group, a vinyl group, and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group during synthesis. The vinyl group can undergo polymerization or other addition reactions, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
3-Pentenenitrile: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-Methyl-2-(trimethylsilyl)-butanenitrile: Similar structure but with different positioning of the nitrile and vinyl groups.
Trimethylsilyl cyanide: Contains a trimethylsilyl group and a nitrile group but lacks the vinyl group. The uniqueness of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
60550-33-6 |
|---|---|
Molekularformel |
C9H17NOSi |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
4-methyl-2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C9H17NOSi/c1-8(2)6-9(7-10)11-12(3,4)5/h6,9H,1-5H3 |
InChI-Schlüssel |
FWMOQDOQRQEJDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C#N)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


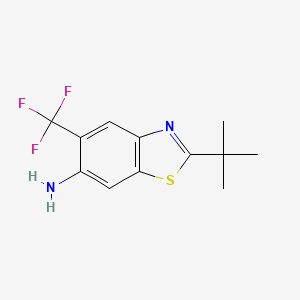
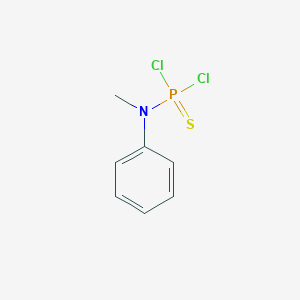
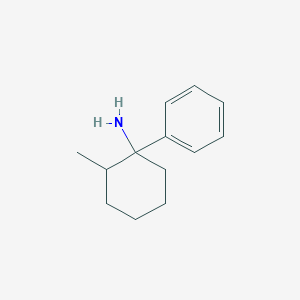
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

